N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide
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Overview
Description
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is a complex organic compound characterized by its unique structural features, including a cyanomethyl group, a fluorophenyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyanomethyl Intermediate: This step involves the reaction of a suitable nitrile with a methylating agent under basic conditions to form the cyanomethyl intermediate.
Coupling with 4-Fluorophenylmethanol: The intermediate is then reacted with 4-fluorophenylmethanol in the presence of a base to form the corresponding ether.
Formation of the Phenoxy Group: The final step involves the reaction of the intermediate with 2-phenoxyacetyl chloride under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyanomethyl group is particularly important for its binding affinity, while the fluorophenyl and phenoxy groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-methylacetamide: Lacks the phenoxy and fluorophenyl groups, resulting in different reactivity and applications.
2-{2-[(4-fluorophenyl)methoxy]phenoxy}acetic acid: Contains a carboxylic acid group instead of the cyanomethyl group, leading to different chemical properties.
N-(cyanomethyl)-2-{2-[(4-chlorophenyl)methoxy]phenoxy}-N-methylacetamide: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and biological interactions.
Uniqueness
N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-2-[2-[(4-fluorophenyl)methoxy]phenoxy]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-21(11-10-20)18(22)13-24-17-5-3-2-4-16(17)23-12-14-6-8-15(19)9-7-14/h2-9H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZPDHPHJOPYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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